![molecular formula C8N4S2 B1363159 1,4-Dithiin-2,3,5,6-tetracarbonitrile CAS No. 2448-55-7](/img/structure/B1363159.png)
1,4-Dithiin-2,3,5,6-tetracarbonitrile
Overview
Description
“1,4-Dithiin-2,3,5,6-tetracarbonitrile” is a chemical compound with the CAS number 2448-55-7 . It has a molecular weight of 216.25 and its IUPAC name is 1,4-dithiine-2,3,5,6-tetracarbonitrile .
Molecular Structure Analysis
The InChI code for “1,4-Dithiin-2,3,5,6-tetracarbonitrile” is 1S/C8N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
“1,4-Dithiin-2,3,5,6-tetracarbonitrile” is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 254.0±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 107.4±27.3 °C . The index of refraction is 1.714 .
Scientific Research Applications
Optical and Electronic Material Development
1,4-Dithiin derivatives have shown potential in the development of novel electronic and optical materials. For example, a study conducted by Ali et al. (2022) explored the structural and optical properties of [1,4]Dithiine-porphyrazine dyes. These dyes demonstrated high absorption in the UV-VIS region, indicating potential applications in optoelectronic devices, such as solar cells and sensors. This research suggests that 1,4-Dithiin-2,3,5,6-tetracarbonitrile could be a valuable building block for such materials due to its unique optical properties (Ali, Abdel-Razik, Abualnaja, & Fayad, 2022).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of 1,4-Dithiin derivatives has been a subject of interest in scientific research. For instance, Jones and Hoggard (2002) investigated the crystal and molecular structure of 2,3,5,6-tetraphenyl-1,4-dithiin, providing valuable insights into its configuration and potential chemical behaviors. This research helps in understanding the fundamental properties of 1,4-Dithiin derivatives, which can be critical for their application in various scientific fields (Jones & Hoggard, 2002).
Chemical Synthesis and Reactions
1,4-Dithiin-2,3,5,6-tetracarbonitrile is involved in various chemical synthesis and reaction studies. For instance, research by Lee et al. (1994) on TTM-TTF complexes with qnint, a quinone-type acceptor, demonstrated the formation of complexes that could be significant in the study of organic conductors and semiconductors. This research highlights the potential of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the field of chemical synthesis and its role in forming compounds with unique physical properties (Lee, Chang, Wang, & Lee, 1994).
Antimicrobial Applications
Some 1,4-Dithiin derivatives have been explored for their antimicrobial properties. Moghaddam‐manesh et al. (2020) synthesized novel derivatives of 6'-amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile and evaluated their antimicrobial effects. The results indicated potential applications in developing new antimicrobial agents, suggesting a possible application area for 1,4-Dithiin-2,3,5,6-tetracarbonitrile in pharmaceutical research (Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).
Anion Recognition and Sensing
Research by Etkind, Vander Griend, and Swager (2020) demonstrated the use of macrocyclic polyamide cages incorporating 1,4-dithiin units for anion recognition. This study highlighted the high affinity of these structures for certain anions, suggesting their potential application in sensing technologies, particularly for environmental monitoring and analysis (Etkind, Vander Griend, & Swager, 2020).
Safety and Hazards
The safety information for “1,4-Dithiin-2,3,5,6-tetracarbonitrile” includes several hazard statements: H301-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,4-dithiine-2,3,5,6-tetracarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPKZDOGWGPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C(S1)C#N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338779 | |
Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2448-55-7 | |
Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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